molecular formula C13H27NO B7868035 N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B7868035
M. Wt: 213.36 g/mol
InChI Key: UUZZDOWIAXNFQB-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine is a tertiary amine featuring a cyclohexane backbone substituted with an isopropyl group at the 4-position and a 2-ethoxyethylamine moiety at the nitrogen atom. The ethoxyethyl group introduces ether functionality, enhancing solubility in polar solvents, while the isopropyl substituent contributes steric bulk. Its structural features position it as a candidate for pharmaceutical or materials science applications, where solubility and steric effects are critical.

Properties

IUPAC Name

N-(2-ethoxyethyl)-4-propan-2-ylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-4-15-10-9-14-13-7-5-12(6-8-13)11(2)3/h11-14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZZDOWIAXNFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCC(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction with isopropylamine to form 4-(propan-2-yl)cyclohexan-1-amine.

    Ethoxyethylation: The resulting amine is then reacted with 2-chloroethanol in the presence of a base such as sodium hydride to introduce the ethoxyethyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines, alcohols.

    Substitution Products: Various substituted cyclohexylamines.

Scientific Research Applications

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to certain receptors in biological systems, influencing cellular responses.

    Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.

    Pathways: Modulation of signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine with structurally related amines from the literature, focusing on synthesis, spectral properties, and functional group impacts.

Structural Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
This compound (Target) C₁₄H₂₉NO 227.39 (calc.) 4-isopropyl, N-(2-ethoxyethyl) Ether group, tertiary amine
Cyclohexyl-2-methyl-N-(2-(pyridin-3-yl)ethyl)propan-1-amine (4g) C₁₇H₂₉N₂ 261.42 Pyridinyl-ethyl, branched alkyl Aromatic nitrogen, photochemical synthesis
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₇N 281.44 Naphthyl, cyclohexyl High steric bulk, enantiomeric separation
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine C₂₀H₃₇N 291.51 Bicyclic system, branched alkyl Rigid framework, high molar mass
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine C₁₆H₂₁NO₂ 283.35 Methoxy groups, naphthyl Enhanced polarity, dual ether linkages

Key Observations:

  • The target compound’s ethoxyethyl group balances polarity and flexibility, contrasting with aromatic (pyridinyl, naphthyl) or rigid (bicyclic) substituents in analogs.
  • Branched alkyl groups (isopropyl, 2-methylbutan-2-yl) are common, but their steric effects vary based on size and position .

Spectral and Physical Properties

  • NMR Signatures :

    • Target Compound : Expected δH ~1.2 ppm (ethoxy CH₃), 3.4–3.6 ppm (OCH₂CH₂N), and 1.0–1.2 ppm (isopropyl CH₃).
    • Pyridinyl Analogs (4g) : Aromatic protons at δH 7.1–8.6 ppm, absent in the target.
    • Naphthyl Derivatives : Distinct aromatic signals (δH 7.3–8.2 ppm) and cyclohexyl multiplet (δH 1.0–2.0 ppm).
  • Optical Activity :

    • N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine exhibits enantiomeric separation (99% ee) via chiral UPLC . If the target has a chiral center, similar methods could apply.
  • Solubility :

    • The ethoxyethyl group in the target likely improves water solubility compared to naphthyl or bicyclic analogs .

Biological Activity

N-(2-Ethoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine, with the CAS number 1343192-79-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₃H₂₇NO
  • Molecular Weight : 213.36 g/mol
  • CAS Number : 1343192-79-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Preliminary studies suggest that this compound may interact with specific biological targets, influencing various cellular pathways. However, detailed mechanistic studies are still required to elucidate its precise action.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown cytotoxic effects in assays involving human cancer cells, indicating potential as an anticancer agent.

Study ReferenceCell LineIC50 (µM)Observations
DLD115Induced multipolarity in centrosome-amplified cells
Jurkat10Selective cytotoxicity observed

Case Studies

One notable case study involved the use of this compound in a high-throughput screening assay aimed at identifying new inhibitors for cancer treatment. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties, but comprehensive toxicological assessments are necessary to evaluate safety profiles.

ParameterValue
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

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